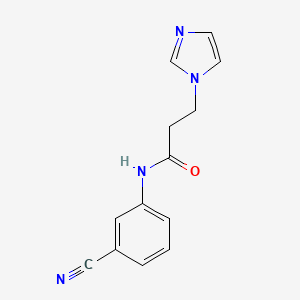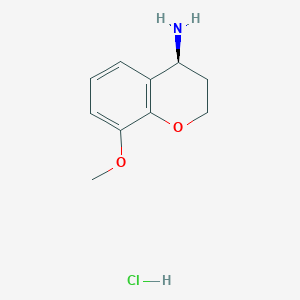![molecular formula C8H5BF6O4 B14890062 Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, is a chemical compound with the molecular formula C8H5BF6O4. It is a member of the boronic acid family, which are organic compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its unique properties and is widely used in various scientific research fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, typically involves the reaction of 2,4-bis(trifluoromethoxy)phenylboronic acid with boron reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the boronic acid and an aryl halide . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, often involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol). The reactions are typically carried out under mild conditions, with careful control of temperature and reaction time to achieve the desired products .
Major Products Formed
The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted derivatives of the original compound. These products have diverse applications in organic synthesis and material science .
Applications De Recherche Scientifique
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with nucleophilic groups, such as hydroxyl or amino groups, in target molecules. This coordination can modulate the activity of enzymes or receptors, leading to specific biological effects . The compound’s unique structure, with its trifluoromethoxy groups, enhances its stability and reactivity, making it a valuable tool in chemical and biological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group, used in similar applications but with different reactivity and properties.
4-(Trifluoromethyl)phenylboronic acid: A related compound with a trifluoromethyl group, used in similar reactions but with distinct electronic effects.
2-(Trifluoromethyl)phenylboronic acid: Another related compound with a trifluoromethyl group, used in various coupling reactions.
Uniqueness
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, is unique due to its dual trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability, making it particularly valuable in complex organic synthesis and advanced material applications .
Propriétés
Formule moléculaire |
C8H5BF6O4 |
|---|---|
Poids moléculaire |
289.93 g/mol |
Nom IUPAC |
[2,4-bis(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H5BF6O4/c10-7(11,12)18-4-1-2-5(9(16)17)6(3-4)19-8(13,14)15/h1-3,16-17H |
Clé InChI |
XVTOQTXVYHBFCX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)OC(F)(F)F)OC(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


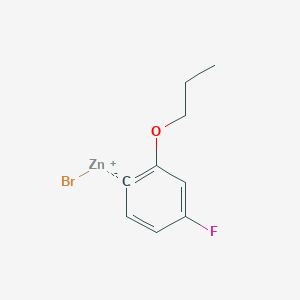
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)
![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)
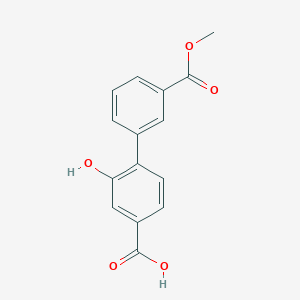
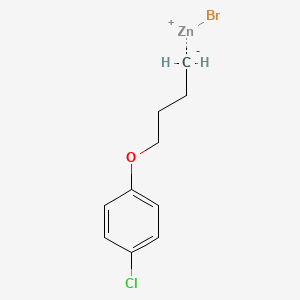
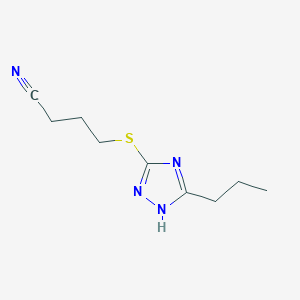
![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
